3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile
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Overview
Description
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile is a complex organic compound that features a quinazoline core, a fluorobenzonitrile moiety, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines.
Attachment of the Fluorobenzonitrile Moiety: This step often involves nucleophilic substitution reactions where a fluorobenzonitrile derivative reacts with the quinazoline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting kinases or other enzymes.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzonitrile moiety can enhance binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-((2,4-Diaminoquinazolin-5-yl)methoxy)benzenesulfonic acid
- 3-((2,4-Diaminoquinazolin-5-yl)methoxy)benzenesulfonamide
Uniqueness
3-((2,4-Diaminoquinazolin-5-yl)methoxy)-5-fluorobenzonitrile is unique due to the presence of the fluorobenzonitrile moiety, which can impart distinct electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific biological or material properties.
Properties
Molecular Formula |
C16H12FN5O |
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Molecular Weight |
309.30 g/mol |
IUPAC Name |
3-[(2,4-diaminoquinazolin-5-yl)methoxy]-5-fluorobenzonitrile |
InChI |
InChI=1S/C16H12FN5O/c17-11-4-9(7-18)5-12(6-11)23-8-10-2-1-3-13-14(10)15(19)22-16(20)21-13/h1-6H,8H2,(H4,19,20,21,22) |
InChI Key |
QSISRBIBWYHJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(N=C2N)N)COC3=CC(=CC(=C3)C#N)F |
Origin of Product |
United States |
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